molecular formula C10H7N7O4 B11067053 3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Cat. No.: B11067053
M. Wt: 289.21 g/mol
InChI Key: MIVCJSMRQLWNSI-UHFFFAOYSA-N
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Description

3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a complex heterocyclic compound that belongs to the family of triazoles Triazoles are known for their diverse chemical properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common approach involves the nitration of benzyl derivatives followed by cyclization with triazole precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium or platinum catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields and selectivity .

Major Products

The major products formed from these reactions include various substituted triazoles and benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-1-(4-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The nitro groups and triazole ring can participate in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activity and disrupt cellular functions, making it a potential candidate for therapeutic applications .

Properties

Molecular Formula

C10H7N7O4

Molecular Weight

289.21 g/mol

IUPAC Name

3-nitro-1-[(4-nitrophenyl)methyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazole

InChI

InChI=1S/C10H7N7O4/c18-16(19)8-3-1-7(2-4-8)5-14-9-11-6-12-15(9)10(13-14)17(20)21/h1-4,6H,5H2

InChI Key

MIVCJSMRQLWNSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=NC=NN3C(=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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